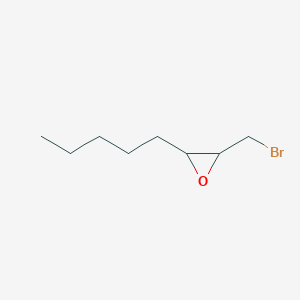
2-(Bromomethyl)-3-pentyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-pentyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)-3-pentyloxirane can be synthesized through several methods. One common approach involves the reaction of 3-pentanol with a brominating agent to introduce the bromomethyl group, followed by epoxidation to form the oxirane ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of phase-transfer catalysts can improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-pentyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the epoxide ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Epoxide Ring Opening: Products include diols, amino alcohols, and hydroxy ethers.
Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.
Scientific Research Applications
2-(Bromomethyl)-3-pentyloxirane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the reactivity of epoxides with biological nucleophiles such as proteins and DNA.
Material Science: It is used in the preparation of polymers and resins with specific properties, such as increased thermal stability or chemical resistance.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-pentyloxirane involves its reactivity with nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the epoxide ring can be opened by nucleophiles. These reactions can lead to the formation of covalent bonds with biological molecules, potentially affecting their function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)acrylic acid ethyl ester: Similar in structure but contains an acrylic acid ester group.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxirane ring.
1,4-Dimethylbenzene: Contains a benzene ring with methyl groups, used for comparison in NMR studies.
Uniqueness
2-(Bromomethyl)-3-pentyloxirane is unique due to its combination of a bromomethyl group and an epoxide ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with nucleophiles and ability to form covalent bonds with biological molecules also make it valuable in medicinal chemistry and biological studies.
Properties
CAS No. |
192326-35-5 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-3-pentyloxirane |
InChI |
InChI=1S/C8H15BrO/c1-2-3-4-5-7-8(6-9)10-7/h7-8H,2-6H2,1H3 |
InChI Key |
XDRWGNKNJXLWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















